molecular formula C9H12N6 B2986823 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine CAS No. 946332-34-9

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine

Cat. No.: B2986823
CAS No.: 946332-34-9
M. Wt: 204.237
InChI Key: YZDWZJVTUGIYKS-UHFFFAOYSA-N
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Description

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine is a fused heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3 and a pyrrolidinyl moiety at position 5. This scaffold belongs to a class of nitrogen-rich bicyclic systems widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as adenosine receptors, kinases, and G-protein-coupled receptors (GPCRs) . The pyrrolidinyl group at position 7 is a common pharmacophore in receptor-targeted compounds, enhancing binding affinity and selectivity .

Properties

IUPAC Name

3-methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-14-8-7(12-13-14)9(11-6-10-8)15-4-2-3-5-15/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDWZJVTUGIYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxamide with pyrrolidine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

Scientific Research Applications

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Triazolo[4,5-d]pyrimidine Derivatives

  • In contrast, the 3-methyl group in the target compound may reduce off-target effects due to smaller steric hindrance .
  • 3-Methyl-7-chlorotriazolo[4,5-d]pyrimidine :
    Replacement of pyrrolidinyl with chlorine at position 7 serves as a synthetic intermediate. Chlorine acts as a leaving group, enabling further functionalization (e.g., substitution with amines) to optimize receptor binding .

Heterocyclic Core Variations

Compound Class Core Structure Key Modifications Biological Target Potency/Activity Physicochemical Properties
Oxazolo[4,5-d]pyrimidines Oxazole + pyrimidine 7-Piperazinyl, 5-phenyl substituents Anticancer (NCI 60 panel) GI50: 0.2–2.0 μM; TGI: 0.3–4.2 μM (e.g., compound 5-phenyl-7-piperazinyl derivative) High logP (5.51–6.72) correlates with cytotoxicity
Thiazolo[4,5-d]pyrimidines Thiazole + pyrimidine 7-Amino, 5-thio substituents CX3CR1 antagonists High selectivity (>100-fold over CXCR2); e.g., compound 24h Optimized logP for oral bioavailability
Pyrimido[5,4-d]pyrimidines Pyrimidine + pyrimidine 2-Nitrophenyl substituents Antimicrobial agents Enhanced microbiological activity vs. [4,5-d] isomers Dependent on substituent polarity

Structure-Activity Relationships (SAR)

Position 7 Substitution: Pyrrolidinyl and piperazinyl groups enhance binding to adenosine and anticancer targets, respectively, via hydrogen bonding and hydrophobic interactions . Chlorine at position 7 is a synthetic handle but lacks biological activity unless substituted .

Position 3 Substitution :

  • Methyl groups improve metabolic stability compared to bulkier benzyl groups, which may enhance off-target receptor interactions .

Core Fusion Pattern :

  • Pyrimido[5,4-d]pyrimidines are more potent antimicrobials than [4,5-d] isomers, likely due to altered electronic distribution .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : High logP values (e.g., 5.51–6.72 for oxazolo derivatives) correlate with cytotoxicity, limiting therapeutic utility . Triazolo[4,5-d]pyrimidines with pyrrolidinyl groups may exhibit similar challenges, necessitating structural optimization.
  • Drug-Like Properties : Only 4/15 oxazolo derivatives comply with Lipinski’s rule of five, emphasizing the need for polar substituents (e.g., piperazinyl) to improve solubility and reduce toxicity .

Biological Activity

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolo[4,5-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its role in inhibiting specific enzymes involved in cell cycle regulation.

Chemical Structure and Properties

The chemical structure of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This compound features a triazole ring fused with a pyrimidine moiety, which is critical for its biological activity. The presence of a pyrrolidine group enhances its solubility and bioavailability.

The primary mechanism of action for 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound disrupts cell cycle progression, which is essential for tumor growth suppression. This mechanism has been supported by various studies indicating that compounds targeting CDK2 can selectively induce apoptosis in cancer cells while sparing normal cells .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine through various in vitro assays:

  • Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM across different cell lines, indicating potent antiproliferative effects .
Cell LineIC50 Value (μM)
MCF-71.23 ± 0.18
A5491.06 ± 0.16
HeLa2.73 ± 0.33

Mechanistic Studies

Further mechanistic studies revealed that treatment with 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine led to:

  • Apoptosis Induction : The compound was shown to induce late apoptosis in A549 cells, evidenced by increased annexin V staining.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that the compound caused G0/G1 phase arrest in treated cells, further supporting its role as a CDK2 inhibitor .

Case Studies

A notable case study involved the evaluation of this compound's effectiveness in a preclinical model:

Case Study : In vivo studies using xenograft models demonstrated that administration of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine resulted in significant tumor size reduction compared to control groups. This finding underscores the potential therapeutic applications of the compound in clinical settings.

Q & A

Q. Q1: What synthetic routes are most effective for preparing 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of triazolopyrimidine derivatives typically involves chlorination of pyrimidinones followed by nucleophilic substitution. For example, oxazolo[4,5-d]pyrimidines are synthesized via a sequence starting with oxazolones, proceeding through chlorination (using POCl₃ and dimethylaniline at 105–110°C), and subsequent amine substitution in dioxane with triethylamine as a base . Yield optimization (71–77%) depends on stoichiometric control of POCl₃, reaction time, and purification via recrystallization. Similar protocols can be adapted for pyrrolidine-substituted triazolopyrimidines by substituting amines during the nucleophilic step .

Q. Q2: How can structural confirmation of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine be achieved using spectroscopic techniques?

Methodological Answer: Structural validation requires a combination of ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). For example:

  • ¹H-NMR : Characteristic signals include pyrrolidine protons (δ 1.8–2.1 ppm for CH₂ groups) and methyl groups on the triazole ring (δ 2.5–3.0 ppm).
  • ¹³C-NMR : Key peaks include the triazole C-7 (δ 150–160 ppm) and pyrimidine C-4 (δ 160–170 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .

Advanced Research Questions

Q. Q3: What is the structure-activity relationship (SAR) of triazolopyrimidine derivatives targeting cannabinoid receptors, and how does 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine compare?

Methodological Answer: SAR studies for cannabinoid receptor (CB2) affinity reveal that substituents at the 7-position (e.g., pyrrolidine) enhance binding via hydrophobic interactions with transmembrane domains. Methyl groups at the 3-position improve metabolic stability. Comparative analysis using radioligand binding assays (e.g., [³H]CP-55,940 displacement) shows that pyrrolidine derivatives exhibit higher CB2 selectivity (>100-fold vs. CB1) than piperazine analogs . Molecular docking (e.g., AutoDock Vina) can model interactions with CB2’s orthosteric pocket .

Q. Q4: How can contradictions in reported biological activities (e.g., antiviral vs. anticancer) of triazolopyrimidine derivatives be resolved?

Methodological Answer: Discrepancies arise from assay-specific variables (e.g., cell lines, viral strains) and structural modifications. For example:

  • Antiviral activity : Oxazolo[4,5-d]pyrimidines inhibit viral replication in Vero cells (EC₅₀ = 2–10 µM) but show cytotoxicity at higher doses (CC₅₀ > 50 µM) .
  • Anticancer activity : Triazolo[4,5-d]pyrimidines with thiosemicarbazide moieties inhibit c-Met kinase (IC₅₀ = 0.8–3.2 µM) via ATP-competitive binding, as shown in HGF-stimulated HUVEC assays .
    Resolution requires standardized protocols (e.g., NIH/NCATS guidelines) and head-to-head comparisons of derivatives under identical conditions .

Q. Q5: What computational strategies are recommended for predicting drug-like properties of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine?

Methodological Answer: Use in silico tools like SwissADME or QikProp to assess:

  • Lipophilicity : LogP values <5 ensure membrane permeability.
  • Solubility : Aqueous solubility >50 µM (preferred for oral bioavailability).
  • Metabolic stability : Cytochrome P450 inhibition risks (e.g., CYP3A4) via StarDrop’s P450 module.
    For example, pyrrolidine-substituted triazolopyrimidines typically show improved metabolic stability over morpholine analogs due to reduced CYP2D6 interactions .

Experimental Design & Data Analysis

Q. Q6: How should researchers design in vitro assays to evaluate the anti-thrombotic potential of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine?

Methodological Answer: Key assays include:

  • Platelet aggregation : Measure inhibition of ADP-induced aggregation in human PRP (platelet-rich plasma) using light transmission aggregometry (EC₅₀ values <10 µM indicate potency) .
  • Clotting time : Use thromboelastography (TEG) to assess prolonged clotting time in whole blood .
  • Target validation : Confirm P2Y₁₂ receptor antagonism via cAMP accumulation assays in transfected CHO cells .

Q. Q7: What analytical techniques are critical for resolving tautomeric equilibria in triazolopyrimidine derivatives?

Methodological Answer: Tautomerism (e.g., 7H vs. 9H forms) can be studied via:

  • ¹³C-NMR : Chemical shifts of C-7 (δ 150–155 ppm for 7H tautomer) vs. C-9 (δ 140–145 ppm for 9H).
  • X-ray crystallography : Resolve hydrogen bonding patterns (e.g., N–H···N interactions stabilizing the 7H form) .
  • DFT calculations : Compare relative energies of tautomers using Gaussian09 with B3LYP/6-31G(d) basis set .

Data Contradiction & Validation

Q. Q8: How can discrepancies in enzyme inhibition data (e.g., FAAH vs. MAGL) for triazolopyrimidines be addressed?

Methodological Answer: Contradictions may arise from off-target effects or assay interference. Solutions include:

  • Selectivity profiling : Screen against related enzymes (e.g., FAAH, MAGL, COX-1/2) using fluorogenic substrates.
  • Crystallographic validation : Resolve co-crystal structures (e.g., with FAAH active site) to confirm binding modes .
  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify unintended targets .

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